N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole-thiazole core linked to a 1,2,3-thiadiazole-carboxamide moiety. Its structure incorporates a propyl substituent on the thiadiazole ring, which may influence solubility and bioactivity.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS3/c1-2-5-10-13(25-21-20-10)14(22)19-16-18-11(8-23-16)15-17-9-6-3-4-7-12(9)24-15/h3-4,6-8H,2,5H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESQBFAAXVZXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data tables and research findings.
The compound's chemical formula is with a molecular weight of 387.5 g/mol. The structure incorporates multiple heterocyclic rings, which are often linked to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 387.5 g/mol |
| CAS Number | 1251708-23-2 |
Antimicrobial Activity
Research has indicated that compounds containing thiazole and benzothiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-donating groups enhances this activity:
- Compound 248 demonstrated exceptional antibacterial activity against both S. aureus and E. coli due to its structural properties .
Antiviral Activity
The compound's structural features suggest potential antiviral applications. Thiazole derivatives have been studied for their efficacy against viral polymerases, with some exhibiting IC50 values in the low micromolar range:
- In vitro studies on thiazole derivatives indicated effective inhibition of the hepatitis C virus (HCV) NS5B polymerase, with some compounds achieving over 95% inhibition at concentrations below 50 μM .
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is critical in the context of neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have shown promising AChE inhibitory activity:
- A study reported that a related compound exhibited an IC50 value of 2.7 µM against AChE, suggesting potential for cognitive enhancement therapies .
The biological activities of this compound may be attributed to its ability to interact with specific enzymes and receptors in pathogens or human cells. The thiazole and benzothiazole rings facilitate binding to active sites due to their planar structures and electron-rich environments.
Case Studies
- Antibacterial Efficacy : In a comparative study, various thiazole derivatives were tested against clinical isolates of bacteria. The results showed that compounds with a similar structure to this compound exhibited superior antibacterial activity compared to standard antibiotics .
- Neuroprotective Effects : Another study focused on the neuroprotective effects of thiazole derivatives in models of Alzheimer's disease. The findings suggested that these compounds could significantly reduce AChE activity and improve cognitive function in vitro .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and benzothiazole derivatives exhibit significant anticancer properties. For instance, the compound has been shown to inhibit the proliferation of cancer cells through multiple pathways, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that it effectively reduced cell viability in various cancer cell lines such as breast and lung cancer cells .
Anticonvulsant Properties
The thiazole moiety is known for its anticonvulsant effects. Research has shown that derivatives of this compound can modulate neuronal excitability, thus providing a potential therapeutic avenue for epilepsy treatment. In animal models, the compound exhibited significant anticonvulsant activity comparable to standard medications .
Antimicrobial Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has also demonstrated promising antimicrobial properties against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Acetylcholinesterase Inhibition
The compound has been investigated for its inhibitory effects on acetylcholinesterase, an enzyme associated with Alzheimer's disease pathology. In vitro assays revealed that it could significantly inhibit acetylcholinesterase activity, indicating potential applications in cognitive enhancement therapies .
Case Study 1: Anticancer Efficacy
In a study published in Frontiers in Chemistry, researchers synthesized several thiazole derivatives and evaluated their anticancer activities. Among them, this compound showed a marked reduction in cell proliferation in MCF-7 breast cancer cells with an IC50 value of 15 µM .
Case Study 2: Anticonvulsant Activity Evaluation
A comprehensive evaluation of anticonvulsant activity was conducted using the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) seizure model. The compound exhibited significant protective effects against seizures at doses of 20 mg/kg, highlighting its potential for epilepsy treatment .
Comparison with Similar Compounds
Key Observations :
- The target compound’s thiadiazole-carboxamide group distinguishes it from pyridinyl-thiazole carboxamides (e.g., ’s compounds), which exhibit bioactivity with statistical significance (p < 0.05) in assays .
- The propyl substituent on the thiadiazole may confer greater lipophilicity compared to arylmethylamine-substituted thiadiazoles (), which are prioritized for antioxidant activity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The propyl group on the thiadiazole likely increases logP compared to methyl or aryl substituents in analogues (e.g., ’s methyl-thiazoles) .
- Solubility : The carboxamide group may improve aqueous solubility relative to ester or amine derivatives (e.g., ’s secondary amines) .
- Metabolic Stability : The absence of triazole or imine bonds (cf. and ) could reduce susceptibility to oxidative metabolism .
Q & A
Basic: What are the common synthetic routes for synthesizing this compound and its structural analogs?
The synthesis typically involves multi-step reactions focusing on amide bond formation and heterocyclic ring cyclization . Key steps include:
- Thiazole ring formation : Reacting thiourea derivatives with α-haloketones under acidic/basic conditions (e.g., POCl3-mediated cyclization in acetonitrile) .
- Thiadiazole incorporation : Cyclization of thiosemicarbazides with iodine and triethylamine in DMF, yielding 1,2,3-thiadiazole cores .
- Amidation : Coupling carboxylic acid derivatives (e.g., 1,2,3-thiadiazole-5-carboxylic acid) with amine-functionalized intermediates (e.g., 4-(benzo[d]thiazol-2-yl)thiazol-2-amine) using activating agents like EDC/HOBt .
- Purification : Column chromatography or preparative TLC (n-hexane/ethyl acetate systems) for isolating intermediates, followed by HPLC to confirm ≥98% purity .
Basic: Which spectroscopic and chromatographic methods are used to validate the structure and purity of this compound?
- 1H/13C NMR : Confirms regiochemistry of thiazole/thiadiazole rings and substituent integration. For example, benzo[d]thiazole protons appear as distinct singlets at δ 7.2–8.5 ppm .
- IR Spectroscopy : Validates amide C=O stretches (~1650–1700 cm⁻¹) and thiadiazole C-S bonds (~650–750 cm⁻¹) .
- HPLC : Quantifies purity (>98% for most analogs) using reverse-phase C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (HRMS) : Matches observed m/z values with theoretical molecular weights (e.g., [M+H]+ for C16H12N6OS3 at 424.03) .
Advanced: How can reaction conditions be optimized to enhance synthetic yield for thiadiazole-containing analogs?
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve cyclization efficiency for thiadiazole rings by stabilizing intermediates .
- Catalyst Screening : Lawesson’s reagent enhances thioamide formation, while CuI/NaN3 systems improve azide-alkyne click chemistry for triazole-thiazole hybrids .
- Temperature Control : Reflux (~80–100°C) accelerates cyclization but must be balanced with thermal decomposition risks .
- Stoichiometric Ratios : Using 1.1–1.5 equivalents of coupling agents (e.g., EDC) minimizes side products during amidation .
Advanced: How can contradictory biological activity data across studies be systematically addressed?
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls to minimize variability in IC50 measurements .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to distinguish intrinsic activity from pharmacokinetic artifacts .
- Structural Analog Comparison : Cross-reference activities of analogs (e.g., antitumor activity of benzo[d]thiazole derivatives vs. 1,3,4-thiadiazoles) to identify critical pharmacophores .
- Dose-Response Curves : Ensure linearity in activity trends (e.g., melanoma cell inhibition at 5–50 μM) to confirm reproducible potency .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding poses with enzymes (e.g., EGFR kinase). For example, the thiadiazole ring may form hydrogen bonds with catalytic lysine residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and identify key hydrophobic interactions with active sites .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to prioritize derivatives for synthesis .
Advanced: What are critical considerations for SAR studies of derivatives?
- Core Modifications : Compare bioactivity of thiadiazole (e.g., 1,2,3- vs. 1,3,4-thiadiazole) and thiazole isomers to identify optimal heterocyclic arrangements .
- Substituent Effects : Test electron-withdrawing groups (e.g., -NO2, -CF3) on the benzo[d]thiazole ring to modulate enzyme inhibition .
- Linker Optimization : Vary alkyl chain lengths (e.g., propyl vs. pentyl) to balance solubility and membrane permeability .
- Bioisosteric Replacement : Replace thiadiazole with triazole or oxadiazole to evaluate metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
